molecular formula C23H19BrN6O2 B2587404 3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1112440-90-0

3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2587404
CAS No.: 1112440-90-0
M. Wt: 491.349
InChI Key: IFHHLBARMQGFFG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a 1,2,3-triazole moiety at position 3. The triazole is further functionalized with a methyl group and a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl side chain. This architecture combines three pharmacologically significant heterocycles: oxadiazole (known for metabolic stability and bioactivity), triazole (implicated in antimicrobial and anti-inflammatory properties), and oxazole (contributing to π-stacking interactions and structural rigidity) .

The methyl groups on the oxazole and triazole rings increase hydrophobicity, influencing membrane permeability and pharmacokinetics .

  • Oxadiazole formation: Coupling of carboxylic acid derivatives with hydrazides via cyclodehydration using POCl₃ or DIC (N,N'-diisopropylcarbodiimide) .
  • Triazole-oxazole conjugation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to link the triazole and oxazole units .

Properties

IUPAC Name

3-(4-bromophenyl)-5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN6O2/c1-13-4-6-17(7-5-13)22-25-19(15(3)31-22)12-30-14(2)20(27-29-30)23-26-21(28-32-23)16-8-10-18(24)11-9-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHHLBARMQGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel synthetic derivative that belongs to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20BrN5O2\text{C}_{20}\text{H}_{20}\text{Br}\text{N}_5\text{O}_2

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines and its antimicrobial efficacy.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance:

  • Cytotoxicity Assays : The compound showed significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be in the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-715.63
A54910.5
U-93712.1

The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase activation in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has also been investigated. Preliminary results suggest:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated promising antimicrobial effects against various bacterial strains with MIC values ranging from 6.25 mg/mL to 100 mg/mL.
CompoundMIC (mg/mL)MBC (mg/mL)Reference
3a6.2512.5
3b2550
3c12.525

Case Studies

A case study involving the synthesis and biological evaluation of similar oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For example:

  • Modification Impact : The introduction of halogen substituents on the phenyl ring significantly altered the antiproliferative activities of the compounds tested.
  • In Vivo Studies : Further in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of these compounds.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Core Heterocycles Substituents Biological Activity (if reported) Synthesis Yield Crystallographic Data
Target Compound 1,2,4-oxadiazole, 1,2,3-triazole, oxazole 4-bromophenyl, methyl groups Not explicitly reported (inference: antimicrobial/antifungal) N/A Likely isostructural with halogenated analogues
5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,3,4-oxadiazole, 1,2,4-triazole 4-bromobenzyl, phenyl Antimicrobial (MIC: 12.5–50 µg/mL against S. aureus, E. coli) 68% Monoclinic, P2₁/c
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole, pyrazole, triazole 4-chlorophenyl, 4-fluorophenyl Antifungal (Candida spp. inhibition) 85% Triclinic, P 1
2-(4-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 1,3,4-oxadiazole Thiophene-2-yl Antibacterial (MIC: 25 µg/mL against B. subtilis) 72% Not reported

Key Observations:

Heterocycle Diversity : The target compound’s combination of oxadiazole, triazole, and oxazole is unique compared to analogues dominated by oxadiazole-thiazole (e.g., ) or thiazole-pyrazole (e.g., ). This diversity may enhance multitarget interactions.

Halogen Effects: Replacement of bromine with chlorine in isostructural compounds (e.g., ) minimally alters crystal packing (P 1 symmetry) but significantly affects bioactivity.

Bioactivity Trends : Thiophene-substituted oxadiazoles (e.g., ) show narrower-spectrum activity (Gram-positive bacteria) compared to phenyl-substituted derivatives (e.g., ), which exhibit broader antimicrobial effects.

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